1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-4-ethylpiperazine hydrochloride
Overview
Description
1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-4-ethylpiperazine hydrochloride, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist. It is a chemical compound that has been widely used in scientific research to understand the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-4-ethylpiperazine hydrochloride acts as an antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are primarily found in the brain and are responsible for the psychoactive effects of cannabinoids. 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-4-ethylpiperazine hydrochloride blocks the binding of cannabinoids to CB1 receptors, thereby preventing their activation. This leads to a decrease in the activity of the endocannabinoid system, which in turn affects various physiological processes.
Biochemical and Physiological Effects
The endocannabinoid system plays a crucial role in regulating various physiological processes, including appetite, pain, anxiety, and addiction. 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-4-ethylpiperazine hydrochloride has been shown to decrease appetite and food intake in both animals and humans. It has also been shown to reduce pain and anxiety in animal models. In addition, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-4-ethylpiperazine hydrochloride has been shown to block the rewarding effects of cannabinoids, suggesting its potential use in the treatment of addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-4-ethylpiperazine hydrochloride in lab experiments is its specificity for CB1 receptors. This allows researchers to selectively block the effects of cannabinoids on CB1 receptors without affecting other receptors. However, one of the limitations of using 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-4-ethylpiperazine hydrochloride is its short half-life, which requires frequent dosing in experiments. In addition, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-4-ethylpiperazine hydrochloride has been shown to have off-target effects on other receptors, which may complicate the interpretation of results.
Future Directions
There are several future directions for the use of 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-4-ethylpiperazine hydrochloride in scientific research. One potential direction is the development of more potent and selective CB1 receptor antagonists. This would allow for more precise manipulation of the endocannabinoid system and its effects on various physiological processes. Another potential direction is the investigation of the effects of 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-4-ethylpiperazine hydrochloride on other receptors and signaling pathways. This could provide insights into the off-target effects of 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-4-ethylpiperazine hydrochloride and its potential use in the treatment of other diseases. Finally, the use of 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-4-ethylpiperazine hydrochloride in combination with other drugs or therapies could lead to new treatment strategies for various diseases.
Scientific Research Applications
1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-4-ethylpiperazine hydrochloride has been widely used in scientific research to understand the endocannabinoid system and its role in various physiological processes. It has been used to investigate the effects of cannabinoids on appetite, pain, anxiety, and addiction. 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-4-ethylpiperazine hydrochloride has also been used to study the effects of cannabinoids on the cardiovascular, immune, and nervous systems. In addition, it has been used to investigate the role of the endocannabinoid system in various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-3-19-12-14-20(15-13-19)11-7-8-16-22-18-10-6-5-9-17(18)21-4-2;/h5-10H,3-4,11-16H2,1-2H3;1H/b8-7+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWSLPSZNSJRCI-USRGLUTNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC=CCOC2=CC=CC=C2OCC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C/C=C/COC2=CC=CC=C2OCC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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